![molecular formula C14H13N5O5S2 B601284 (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide CAS No. 946573-41-7](/img/structure/B601284.png)
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Overview
Description
Cefdinir impurity.
Biological Activity
The compound (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide represents a complex molecular structure with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a hydroxyimino group, which are crucial for its biological activity. The structural complexity includes a bicyclic system that contributes to its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C19H22N4O4S |
Molecular Weight | 398.46 g/mol |
CAS Number | 84208-40-2 |
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. Studies have shown that compounds similar to (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino exhibit significant antibacterial effects against various strains of bacteria. For instance, a related thiazole derivative demonstrated potent inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting that the thiazole moiety plays a critical role in antimicrobial activity .
Anti-inflammatory Effects
Research indicates that thiazole derivatives can modulate inflammatory pathways. A study involving thiazole-based compounds revealed their ability to inhibit the production of pro-inflammatory cytokines in cellular models of inflammation. Specifically, compounds were shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in inflammatory responses . This suggests that the compound may have potential applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been investigated. In various assays, such as the ABTS and DPPH radical scavenging tests, thiazole compounds exhibited significant free radical scavenging activity. This activity is essential for protecting cells from oxidative stress-related damage and may contribute to the therapeutic potential of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino against diseases characterized by oxidative stress .
The mechanisms underlying the biological activities of thiazole derivatives often involve the modulation of enzyme activities and receptor interactions:
- Enzyme Inhibition : Thiazole compounds can inhibit enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : Some derivatives act as ligands for nuclear receptors like RORγt, influencing gene expression related to immune responses .
- Oxidative Stress Reduction : The antioxidant activity is attributed to the ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them.
Case Studies
Several studies have highlighted the biological relevance of thiazole derivatives:
- In Vivo Efficacy : In experimental models of autoimmune diseases like collagen-induced arthritis (CIA), thiazole derivatives have shown promising results by reducing disease severity and inflammation markers .
- Antibacterial Testing : A series of thiazole derivatives were tested against multidrug-resistant bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
- Cell Culture Studies : Thiazole compounds were evaluated in human cell lines for their cytotoxic effects against cancer cells, revealing selective toxicity towards malignant cells while sparing normal cells.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole ring in this compound is believed to enhance its activity against a range of bacteria and fungi. Studies have shown that derivatives of thiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Thiazole derivatives have been linked to cytotoxic effects on various cancer cell lines. For instance, compounds similar to this one have demonstrated efficacy in inhibiting tumor growth in preclinical studies . Further investigations are needed to elucidate the specific mechanisms of action.
Enzyme Inhibition
The compound may serve as an enzyme inhibitor, particularly targeting proteases involved in disease progression. The presence of the thiazole and hydroxyimino groups could facilitate binding to active sites of enzymes, thereby inhibiting their function .
Pesticidal Properties
Thiazole-based compounds are often explored for their pesticidal properties. The unique structure of this compound may contribute to its effectiveness as an insecticide or fungicide, providing a potential avenue for agricultural applications . Preliminary studies suggest that it could be effective against common agricultural pests.
Plant Growth Regulation
Research into plant growth regulators has identified thiazole derivatives as promising candidates for enhancing plant growth and resistance to stress factors. The application of such compounds could lead to improved crop yields and resilience against environmental challenges .
Synthesis and Characterization
A study focused on synthesizing thiazole derivatives demonstrated the successful incorporation of the hydroxyimino group into the structure, which was characterized using NMR spectroscopy and mass spectrometry . The synthesized compounds displayed notable antibacterial activity.
Biological Evaluation
Another investigation evaluated the biological activity of related thiazole compounds against various cancer cell lines, revealing significant cytotoxicity compared to standard chemotherapeutic agents . This highlights the potential of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[...] as a lead compound in drug discovery.
Properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t4?,8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIFMGCXPDQOP-UHWRBXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2=C(C(=O)O1)N3[C@H]([C@@H](C3=O)NC(=O)/C(=N\O)/C4=CSC(=N4)N)SC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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